molecular formula C7H13NO B1484830 trans-2-(Cyclopropylamino)cyclobutan-1-ol CAS No. 2165638-87-7

trans-2-(Cyclopropylamino)cyclobutan-1-ol

Cat. No.: B1484830
CAS No.: 2165638-87-7
M. Wt: 127.18 g/mol
InChI Key: QVCWGVTWULWYDO-RNFRBKRXSA-N
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Description

trans-2-(Cyclopropylamino)cyclobutan-1-ol: is a chemical compound characterized by its unique structure, which includes a cyclopropylamino group attached to a cyclobutanol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-(Cyclopropylamino)cyclobutan-1-ol typically involves the reaction of cyclopropylamine with a suitable cyclobutan-1-ol derivative under controlled conditions. One common method is the nucleophilic substitution reaction, where cyclopropylamine acts as the nucleophile and the cyclobutan-1-ol derivative serves as the electrophile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

trans-2-(Cyclopropylamino)cyclobutan-1-ol: can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the hydroxyl group to a carbonyl group.

  • Reduction: : Reducing any potential double bonds or carbonyl groups present.

  • Substitution: : Replacing the cyclopropylamino group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: : Cyclobutan-1-one derivatives.

  • Reduction: : Cyclopropylamine derivatives.

  • Substitution: : Derivatives with different functional groups replacing the cyclopropylamino group.

Scientific Research Applications

trans-2-(Cyclopropylamino)cyclobutan-1-ol: has several scientific research applications:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity and interactions with biological molecules.

  • Medicine: : Investigated for its potential therapeutic properties, including anticonvulsant and anti-inflammatory effects.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which trans-2-(Cyclopropylamino)cyclobutan-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

trans-2-(Cyclopropylamino)cyclobutan-1-ol: can be compared with other similar compounds, such as:

  • trans-2-Aminocyclohexan-1-ol: : Both compounds share a similar structural motif but differ in the ring size and substituents.

  • trans-2-[(Cyclopropylmethyl)amino]cyclobutan-1-ol: : This compound has a similar cyclopropylamino group but with a methyl group instead of a direct attachment to the cyclobutanol ring.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

(1R,2R)-2-(cyclopropylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c9-7-4-3-6(7)8-5-1-2-5/h5-9H,1-4H2/t6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCWGVTWULWYDO-RNFRBKRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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